N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

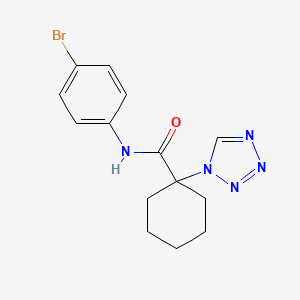

N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 4-bromophenyl substituent and a 1H-tetrazole moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical contexts . The 4-bromophenyl group contributes to lipophilicity and electronic effects, influencing intermolecular interactions and reactivity. While direct synthetic details for this compound are absent in the provided evidence, analogous carboxamide syntheses involve condensation of cyclohexanecarbonyl chlorides with amines or heterocyclic precursors .

Properties

Molecular Formula |

C14H16BrN5O |

|---|---|

Molecular Weight |

350.21 g/mol |

IUPAC Name |

N-(4-bromophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H16BrN5O/c15-11-4-6-12(7-5-11)17-13(21)14(8-2-1-3-9-14)20-10-16-18-19-20/h4-7,10H,1-3,8-9H2,(H,17,21) |

InChI Key |

UXEIAOGUXFWVPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).

Medicine: May have applications in drug discovery.

Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Halogen-Substituted Carboxamides

- N-(2-Iodophenyl)-N-methyl-1-cyclohexene-1-carboxamide (1b): Features an unsaturated cyclohexene ring and a 2-iodophenyl group. The iodine atom’s larger atomic radius compared to bromine may increase steric hindrance and polarizability, altering solubility and reactivity.

- 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) : Contains a bromine substituent and a methyl-phenyl carboxamide. Its melting point (102–103.5°C) suggests moderate intermolecular forces, likely dominated by halogen bonding and van der Waals interactions .

b. Heterocyclic Modifications

- Thiourea Derivatives (H2L1–H2L9): Replace the tetrazole with a thiourea group (–NH–C(S)–NH–). These compounds exhibit strong metal-chelating capabilities due to sulfur and nitrogen donors, making them useful in selective metal extraction. IR spectra show NH stretches at 3256–3134 cm⁻¹, distinct from tetrazole’s N–H vibrations (~2500 cm⁻¹) .

- The 4-bromophenyl analog exhibits a unit cell volume ~2% larger than its chloro counterpart, reflecting halogen size’s impact on lattice parameters .

Physicochemical Properties

Key Observations :

- Bromine’s electronegativity and polarizability may strengthen C–H⋯X (X = Br) interactions in crystal packing, as seen in ’s imidazole derivatives .

Biological Activity

N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a bromophenyl group, a tetrazole moiety, and a cyclohexanecarboxamide framework, which contribute to its unique biological properties.

AT1 Receptor Antagonism

Research indicates that compounds similar to this compound exhibit activity as antagonists of the angiotensin II type 1 (AT1) receptor. This receptor plays a crucial role in regulating blood pressure and fluid balance. Antagonizing this receptor can lead to vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension and heart failure .

Neprilysin Inhibition

Additionally, the compound has been associated with neprilysin (NEP) enzyme inhibition. NEP is involved in the degradation of various peptides, including natriuretic peptides that promote diuresis and vasodilation. Inhibiting NEP can enhance the levels of these beneficial peptides, further contributing to cardiovascular health .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its pharmacological effects.

Table 1: Summary of Biological Activities

Case Study 1: Hypertension Treatment

In a clinical trial involving hypertensive patients, a compound structurally related to this compound demonstrated significant reductions in systolic and diastolic blood pressure. The trial highlighted the compound's dual mechanism of action through AT1 receptor antagonism and NEP inhibition, showcasing its therapeutic potential in managing hypertension .

Case Study 2: Heart Failure Management

Another study investigated the efficacy of this compound in heart failure models. Results indicated that treatment led to improved cardiac output and reduced pulmonary congestion, attributed to increased levels of natriuretic peptides due to NEP inhibition. These findings suggest that the compound could be beneficial in heart failure management by enhancing cardiac function while reducing fluid overload .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.